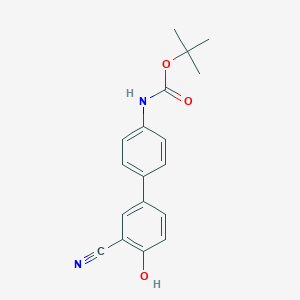![molecular formula C19H18N2O2 B6377329 2-Cyano-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% CAS No. 1261942-79-3](/img/structure/B6377329.png)
2-Cyano-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%
Übersicht
Beschreibung
2-Cyano-5-[4-(piperidine-1-carbonyl)phenyl]phenol (CPCP) is a synthetic organic compound belonging to the class of substituted phenols. It is a colorless to pale yellow crystalline solid with a melting point of 59 - 61°C and a boiling point of 265°C. CPCP is soluble in organic solvents and has a molecular weight of 246.22 g/mol. CPCP has a number of applications in the scientific research field, including its use as a reagent for the synthesis of various compounds and its role as a building block for the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-Cyano-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% is not well understood. However, it is believed that the phenolic group present in 2-Cyano-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% plays an important role in its activity. The phenolic group can interact with other molecules, such as proteins, and can affect their structure and function. Additionally, 2-Cyano-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% is believed to act as an antioxidant, which can protect cells from oxidative damage.
Biochemical and Physiological Effects
2-Cyano-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 2-Cyano-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% has anti-inflammatory and anti-bacterial activities. Additionally, 2-Cyano-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% has been shown to have anti-cancer activity, as well as to inhibit the growth of tumor cells. 2-Cyano-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% has also been shown to have antioxidant activity, which can protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
2-Cyano-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% has a number of advantages for use in laboratory experiments. It is a relatively stable compound, with a melting point of 59 - 61°C and a boiling point of 265°C. Additionally, 2-Cyano-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% is soluble in organic solvents, making it easy to handle and use in laboratory experiments. However, 2-Cyano-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% can be toxic in high concentrations and should be handled with caution.
Zukünftige Richtungen
The potential applications of 2-Cyano-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% in the scientific research field are vast. Further research is needed to explore the mechanisms of action of 2-Cyano-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% and to identify new and innovative applications for its use. Additionally, further research is needed to examine the potential toxic effects of 2-Cyano-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% and to develop safer methods for its use. Other future directions for research include the development of new synthesis methods for 2-Cyano-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%, as well as the development of new pharmaceuticals and other compounds based on 2-Cyano-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%.
Synthesemethoden
2-Cyano-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% can be synthesized through a three-step process. First, a reaction between 4-piperidinecarboxylic acid and anhydrous ammonia at elevated temperatures yields 4-piperidin-1-carbonyl chloride. Second, 4-piperidin-1-carbonyl chloride is treated with 2-cyano-5-chlorophenol in the presence of a base (such as sodium hydroxide) to form 2-cyano-5-[4-(piperidine-1-carbonyl)phenyl]phenol. Finally, the product is purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
2-Cyano-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% has a wide range of applications in the scientific research field. It is used as a reagent for the synthesis of various compounds, including pharmaceuticals, and as a building block for the synthesis of compounds with pharmaceutical potential. 2-Cyano-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% has also been used as a catalyst in the synthesis of heterocyclic compounds. Moreover, 2-Cyano-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% has been used as a ligand in the synthesis of coordination compounds.
Eigenschaften
IUPAC Name |
2-hydroxy-4-[4-(piperidine-1-carbonyl)phenyl]benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c20-13-17-9-8-16(12-18(17)22)14-4-6-15(7-5-14)19(23)21-10-2-1-3-11-21/h4-9,12,22H,1-3,10-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNZDJNABTCGVOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC(=C(C=C3)C#N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685010 | |
| Record name | 3-Hydroxy-4'-(piperidine-1-carbonyl)[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-5-[4-(piperidine-1-carbonyl)phenyl]phenol | |
CAS RN |
1261942-79-3 | |
| Record name | 3-Hydroxy-4'-(piperidine-1-carbonyl)[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



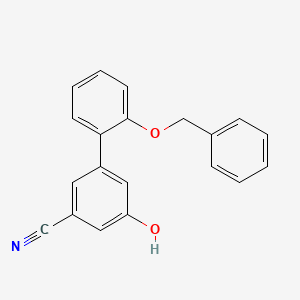

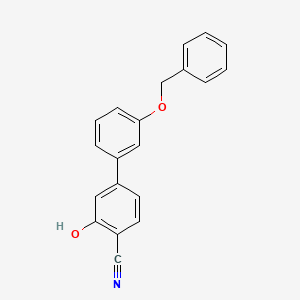





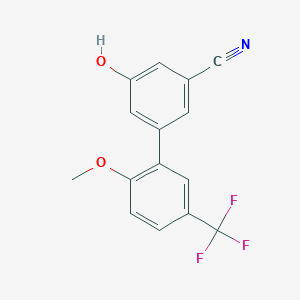
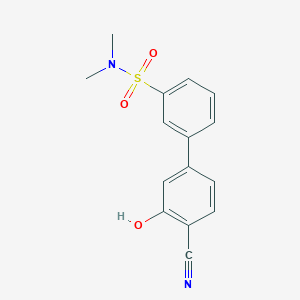
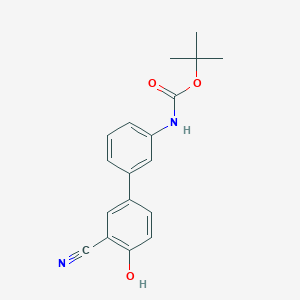

![2-Cyano-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6377319.png)
